Home > Products > Screening Compounds P131492 > 5-Carbamoylmethyl-2-thiouridine
5-Carbamoylmethyl-2-thiouridine -

5-Carbamoylmethyl-2-thiouridine

Catalog Number: EVT-14883468
CAS Number:
Molecular Formula: C11H15N3O6S
Molecular Weight: 317.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Carbamoylmethyl-2-thiouridine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA). This compound is characterized by the presence of a carbamoylmethyl group at the 5-position and a thiol group at the 2-position of the uridine base. It is essential for various biochemical processes, particularly in the post-transcriptional modification of tRNA, which influences tRNA stability and decoding efficiency during protein synthesis.

Source

5-Carbamoylmethyl-2-thiouridine is primarily derived from uridine through enzymatic and chemical modifications. It can be found in various organisms, including yeast and mammals, where it is involved in tRNA maturation processes. The biosynthesis of this compound often involves complex pathways that include multiple enzymatic steps, highlighting its biological significance.

Classification

This compound belongs to a class of modified nucleosides known as thiouridines, which are characterized by the substitution of sulfur for oxygen in the uridine structure. It is classified under nucleobase analogs due to its structural modifications compared to standard nucleosides.

Synthesis Analysis

Methods

The synthesis of 5-carbamoylmethyl-2-thiouridine typically involves several key steps:

  1. Starting Materials: The process often begins with 2',3'-O-isopropylideneuridine or its thiolated derivative.
  2. Formation of Mannich Bases: The initial step includes the formation of Mannich bases through the reaction of an amine with formaldehyde and the nucleoside.
  3. Carbamoylation: Following this, carbamoylation occurs, introducing the carbamoylmethyl group at the 5-position.
  4. Thiol Addition: The thiol group is then introduced at the 2-position through specific thiolation reactions.

These steps can vary based on specific protocols but generally follow this outlined pathway to achieve the desired modified nucleoside .

Technical Details

The synthesis may utilize phosphoramidite chemistry for site-specific incorporation into oligonucleotides, allowing for precise control over the modification's placement within RNA sequences . Protecting groups are crucial in these reactions to prevent unwanted side reactions during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 5-carbamoylmethyl-2-thiouridine consists of a ribose sugar moiety linked to a modified uracil base. The key features include:

  • Carbamoylmethyl Group: Attached at the 5-position.
  • Thiol Group: Present at the 2-position, replacing one of the oxygen atoms typically found in uridine.

Data

The molecular formula for 5-carbamoylmethyl-2-thiouridine is C11H14N2O4SC_11H_{14}N_2O_4S, with a molecular weight of approximately 286.31 g/mol. Its structural representation can be depicted as follows:

Structure C11H14N2O4S\text{Structure }\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4\text{S}
Chemical Reactions Analysis

Reactions

5-Carbamoylmethyl-2-thiouridine participates in various chemical reactions typical for nucleosides:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile in further chemical modifications.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis to yield free nucleobases or other derivatives.

Technical Details

The reactivity of this compound can be influenced by pH and temperature, which are critical factors in determining reaction pathways and products during chemical transformations .

Mechanism of Action

Process

In biological systems, 5-carbamoylmethyl-2-thiouridine functions primarily as a component of tRNA. Its mechanism involves:

  1. Stabilization of tRNA Structure: The modified nucleoside enhances the structural integrity of tRNA molecules.
  2. Decoding Efficiency: Modifications at position 34 (wobble position) improve codon recognition during translation, facilitating accurate protein synthesis.

Data

Studies have shown that modifications like those present in 5-carbamoylmethyl-2-thiouridine are crucial for maintaining proper tRNA function and enhancing translational fidelity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents such as methanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nucleosides, particularly involving its thiol and carbamoyl groups.

Relevant data on melting point and specific optical rotation can be obtained from experimental studies but are not universally established across all sources .

Applications

Scientific Uses

5-Carbamoylmethyl-2-thiouridine has several important applications in scientific research:

  • tRNA Modification Studies: Used to investigate the effects of nucleotide modifications on tRNA function.
  • Biochemical Assays: Serves as a tool in assays aimed at understanding RNA processing and modification pathways.
  • Therapeutic Research: Investigated for potential roles in developing therapeutic agents targeting RNA-related diseases.

Its significance extends into fields such as molecular biology, biochemistry, and genetic engineering, where understanding RNA modifications is crucial for advancing knowledge and technology .

Biosynthesis and Enzymatic Pathways of ncm5s2U

Precursor Molecules and Intermediate Modifications in tRNA Maturation

The biosynthesis of 5-carbamoylmethyl-2-thiouridine (ncm⁵s²U) initiates with unmodified uridine at the wobble position (U34) of specific tRNAs. This uridine undergoes sequential enzymatic modifications:

  • Thiolation: Sulfur incorporation at the C2 position forms 2-thiouridine (s²U34), catalyzed by thiouridylases like Ncs6 in eukaryotes or MnmA in bacteria. This step requires sulfur donors (e.g., cysteine) and ATP-dependent activation [4] [7].
  • C5 side-chain initiation: The Elongator complex (Elp1-6 in eukaryotes) or MnmE-MnmG complex in bacteria adds a carboxymethylaminomethyl (cmnm⁵) or carbamoylmethyl (ncm⁵) group to U34. The initial intermediate is typically 5-carboxymethyluridine (cm⁵U) or 5-carbamoylmethyluridine (ncm⁵U), derived from metabolites like acetyl-CoA or glycine [7].

Table 1: Key Intermediates in ncm⁵s²U Biosynthesis

IntermediateModificationCatalyzing Enzyme/Complex
U34Unmodified uridineN/A
s²U342-thiouridineNcs6/Ncs6 (euk.), MnmA (bact.)
cm⁵s²U/ncm⁵s²U5-carboxy(methyl)/carbamoylmethyl-2-thiouridineElongator (euk.), MnmE-MnmG (bact.)

Role of MnmE-MnmG Complex in C5 Side-Chain Elongation

In bacteria, the heteromeric MnmE-MnmG complex drives C5 side-chain elongation:

  • Substrate specificity: MnmE hydrolyzes GTP to activate the complex, while MnmG binds glycine or ammonium as nitrogen donors. The complex synthesizes cmnm⁵s²U (5-carboxymethylaminomethyl-2-thiouridine) or ncm⁵s²U depending on nitrogen availability [1].
  • Mechanism: MnmG utilizes a [4Fe-4S] cluster and flavin adenine dinucleotide (FAD) to catalyze the aminocarboxypropyl addition. ATP-dependent activation facilitates the formation of the cmnm⁵ side chain, which precedes carbamoylation [1].

Substrate Specificity of S-Adenosylmethionine-Dependent Methyltransferases

The conversion of ncm⁵s²U to methylated derivatives (e.g., mnm⁵s²U) involves SAM-dependent methyltransferases, but ncm⁵s²U itself is a terminal modification in many eukaryotes:

  • Bacterial methylation: In E. coli, the bifunctional enzyme MnmC methylates nm⁵s²U (derived from cmnm⁵s²U) to form mnm⁵s²U. Its C-terminal domain (MnmC(m)) specifically recognizes nm⁵s²U via a Rossmann-fold SAM-binding pocket [1] [8].
  • Eukaryotic divergence: Eukaryotes lack MnmC homologs. Instead, ncm⁵s²U accumulates as a stable modification. The Trm9-Trm112 complex methylates cm⁵U to form mcm⁵U but does not act on ncm⁵U/ncm⁵s²U, explaining the prevalence of ncm⁵s²U in eukaryotes [7].

Cross-Domain Conservation of Thiouridylation Machinery: Bacteria vs. Eukaryotes

The thiouridylation machinery exhibits evolutionary divergence:

  • Bacteria: The MnmE-MnmG complex synthesizes cmnm⁵s²U, which is methylated by MnmC to mnm⁵s²U. Gram-positive bacteria (e.g., Bacillus subtilis) use MnmM (YtqB) instead of MnmC for methylation [1].
  • Eukaryotes: The Elongator complex synthesizes cm⁵s²U or ncm⁵s²U. The absence of MnmC homologs results in ncm⁵s²U accumulation. Plant chloroplasts retain bacterial-like pathways, with MnmM homologs identified in Arabidopsis thaliana [1] [7].
  • Conserved thiolation: The TusA-TusBCD-E complex in bacteria and Ncs2-Ncs6 in eukaryotes mediate sulfur transfer, utilizing cysteine desulfurases (IscS) for sulfur mobilization [4].

Table 2: Enzymatic Components of ncm⁵s²U Biosynthesis Across Domains

FunctionBacterial SystemEukaryotic System
C5 side-chainMnmE-MnmGElongator (Elp1-6)
MethylationMnmC (proteobacteria)Trm9-Trm112 (acts on cm⁵U)
ThiolationMnmA/TusA-ENcs2-Ncs6
Terminal productmnm⁵s²U (methylated)ncm⁵s²U (non-methylated)

Properties

Product Name

5-Carbamoylmethyl-2-thiouridine

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide

Molecular Formula

C11H15N3O6S

Molecular Weight

317.32 g/mol

InChI

InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1

InChI Key

DXTALIXGVSVUOM-VPCXQMTMSA-N

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.